![molecular formula C10H16Cl2N2O2S B1416809 N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride CAS No. 1170370-98-5](/img/structure/B1416809.png)
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride
Overview
Description
“N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C10H15ClN2O2S•HCl .
Molecular Structure Analysis
The InChI code for “N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is 1S/C10H16N2O2S.ClH/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10;/h4-7,12H,2-3,8,11H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is 299.22 .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and function within a proteomic context. Its role is crucial in understanding protein interactions and signaling pathways .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. It’s particularly valuable in the design of new drugs due to its structural versatility and the presence of functional groups amenable to further chemical modifications .
Anticancer Agent Development
Researchers are exploring the use of this compound in the development of anticancer agents. Its chemical structure allows for the creation of analogs that can target specific cancer cell lines, potentially leading to new treatments for various types of cancer .
Antimicrobial Studies
The compound’s structural framework is being investigated for its potential use in developing new antimicrobial agents. Its ability to be modified allows for the creation of derivatives with enhanced activity against resistant bacterial strains .
Enzyme Inhibition
It has applications in the study of enzyme inhibition. By altering its structure, scientists can develop inhibitors that can regulate the activity of enzymes implicated in disease processes, providing a pathway for therapeutic intervention .
Biochemical Assays
This compound is used in biochemical assays to investigate cellular processes. It can act as a substrate or inhibitor in these assays, helping to elucidate the biochemical pathways involved in cell function and disease .
Neuropharmacology
In neuropharmacology, it’s being studied for its potential effects on the central nervous system. Derivatives of this compound could lead to new treatments for neurological disorders by modulating neurotransmitter systems .
Agricultural Chemistry
Lastly, the compound finds application in agricultural chemistry for the development of new pesticides or growth regulators. Its chemical properties allow for the synthesis of compounds that can safely and effectively control pests or influence plant growth .
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S.ClH/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8;/h4-5,7,13H,2-3,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOXMRNYQXYJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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